

# a preclinical safety and toxicology data for Grapiprant

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Preclinical Safety and Toxicology of Grapiprant

#### Introduction

**Grapiprant** is a first-in-class, non-cyclooxygenase (COX) inhibiting, non-steroidal anti-inflammatory drug (NSAID) belonging to the piprant class.[1][2][3] It functions as a selective antagonist of the prostaglandin E2 (PGE2) EP4 receptor, a key mediator of pain and inflammation.[1][4] Approved for veterinary use in dogs for the control of pain and inflammation associated with osteoarthritis, its targeted mechanism of action differentiates it from traditional NSAIDs, potentially offering an improved safety profile. This guide provides a comprehensive overview of the preclinical safety and toxicology data for **Grapiprant**, intended for researchers, scientists, and drug development professionals.

#### **Mechanism of Action**

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, eliciting effects such as vasodilation, edema, and pain sensitization. It exerts its effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is primarily responsible for mediating the pain and inflammation associated with conditions like osteoarthritis.

Unlike traditional NSAIDs that inhibit COX enzymes and thereby block the production of all prostaglandins, **Grapiprant** acts downstream in the arachidonic acid cascade. It selectively binds to and blocks the EP4 receptor, inhibiting the specific signaling pathway responsible for



PGE2-driven pain and inflammation while not interfering with other prostaglandin pathways that are important for various physiological functions, such as gastrointestinal protection and renal homeostasis.



Click to download full resolution via product page

**Grapiprant**'s selective antagonism of the EP4 receptor.

# **Toxicology Studies**

A comprehensive set of toxicological studies has been conducted to characterize the safety profile of **Grapiprant**.

## **Acute Toxicity**

Single-dose oral toxicity studies were conducted in rats and dogs. The results indicate a low potential for acute toxicity, particularly in rats.

Experimental Protocol: Acute Oral Toxicity in Rats

Species: Rat

Dose Levels: 250, 500, 1000, or 2000 mg/kg bw.



- Administration: Single oral gavage in a 0.5% methylcellulose suspension.
- Endpoints: Mortality, clinical signs, body weight changes.

Experimental Protocol: Acute Oral Toxicity in Dogs

Species: Dog

• Dose Levels: 100, 300, or 1000 mg/kg bw.

• Administration: Single oral gavage in a 0.5% methylcellulose suspension.

• Endpoints: Mortality, clinical signs (emesis, feces consistency), cardiovascular changes.

Table 1: Summary of Acute Oral Toxicity Studies

| Species | Dose Levels<br>(mg/kg) | Key Findings                                                                                                              | NOAEL (mg/kg)  |
|---------|------------------------|---------------------------------------------------------------------------------------------------------------------------|----------------|
| Rat     | Up to 2000             | No mortality observed.  Decreased body  weight at 2000 mg/kg.                                                             | 1000           |
| Dog     | 100, 300, 1000         | Emesis and loose/mucous feces at all doses. Cardiovascular changes observed. Minimum lethal dose estimated at 1000 mg/kg. | Not determined |

### **Repeated-Dose Toxicity**

Repeated-dose toxicity has been evaluated in mice, rats, dogs, and cats for durations ranging from 28 days to 9 months. The primary findings across species were related to gastrointestinal effects.



Experimental Protocol: 9-Month Oral Toxicity in Dogs

- Species: Beagle Dogs (n=36, both sexes).
- Groups:
  - Control (0.5% methylcellulose vehicle).
  - Grapiprant at 1 mg/kg/day.
  - Grapiprant at 6 mg/kg/day.
  - Grapiprant at 50 mg/kg/day.
  - An additional recovery group for the 50 mg/kg dose (30-day treatment-free period).
- Administration: Once daily via oral gavage for 9 months.
- Endpoints: Daily clinical observations, body weight, ophthalmologic exams, ECGs, clinical pathology (hematology, serum chemistry), urinalysis, gross necropsy, and histopathology.





Click to download full resolution via product page

Workflow for the 9-month repeated-dose toxicity study in dogs.



Table 2: Summary of Repeated-Dose Oral Toxicity Studies



| Species    | Duration      | Dose Levels<br>(mg/kg/day) | Key Findings                                                                                                                                                                                                                                                                                                                                       |
|------------|---------------|----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mouse, Rat | Up to 1 month | Up to 2000                 | GI effects. Changes in serum chemistry (decreased total protein, albumin) and hematology at high doses.                                                                                                                                                                                                                                            |
| Dog        | 9 months      | 1, 6, 50                   | All dogs remained clinically normal. Emesis and soft/mucoid feces observed in all groups, including controls, with higher frequency in grapiprant groups. Minor, reversible decreases in serum total protein and albumin. No drugrelated gross or microscopic pathology, except for mild mucosal regeneration in the ileum of one dog at 50 mg/kg. |
| Cat        | 28 days       | 3, 9, 15                   | Grapiprant was well tolerated. No significant effects on body weight, food consumption, clinical pathology, or gross/histologic                                                                                                                                                                                                                    |



findings were identified.

## Genotoxicity

A standard battery of genotoxicity tests was conducted in accordance with VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) guidelines.

#### **Experimental Protocols**

- Ames Test (Bacterial Reverse Mutation): **Grapiprant** was tested for its ability to induce reverse mutations in strains of Salmonella typhimurium and E. coli, both with and without metabolic activation.
- In Vitro Chromosomal Aberration Test: The potential of **Grapiprant** to induce chromosomal aberrations was assessed in lymphocytes, in the presence of a rat liver metabolic activation system.
- In Vivo Micronucleus Test: Rats were treated orally for two consecutive days, and bone marrow polychromatic erythrocytes were examined for the presence of micronuclei.

Table 3: Summary of Genotoxicity Studies

| Assay                     | System                    | Metabolic<br>Activation | Result   |
|---------------------------|---------------------------|-------------------------|----------|
| Ames Test                 | S. typhimurium, E. coli   | With and Without        | Negative |
| Chromosomal<br>Aberration | Lymphocytes (in vitro)    | With                    | Negative |
| Micronucleus Test         | Rat bone marrow (in vivo) | N/A                     | Negative |

Based on these results, **Grapiprant** is considered to be non-genotoxic.



### Carcinogenicity

Carcinogenicity studies have not been conducted for **Grapiprant**. This is considered acceptable by regulatory agencies due to the lack of genotoxic potential, the absence of structural alerts for carcinogenicity, and the lack of pre-neoplastic or neoplastic lesions observed in the repeated-dose toxicity studies.

#### **Reproductive and Developmental Toxicity**

Specific studies on reproductive and developmental toxicity were not performed. This was justified by the intended use of the product, primarily in older dogs with osteoarthritis. However, data from the 9-month dog study showed no treatment-related changes in the weights or histology of reproductive organs. Consequently, the use of **Grapiprant** is not recommended in breeding, pregnant, or lactating dogs.

#### Conclusion

The preclinical safety and toxicology data for **Grapiprant** indicate a well-characterized safety profile. The mechanism of action, selective antagonism of the EP4 receptor, avoids the broad inhibition of prostaglandin synthesis associated with traditional NSAIDs. Acute toxicity is low. In repeated-dose studies across multiple species, the primary findings were dose-related gastrointestinal effects, which were generally mild and well-tolerated at therapeutic dose levels. **Grapiprant** demonstrated no evidence of genotoxic potential in a standard battery of tests. The collective data support the safety of **Grapiprant** for its intended use, with a wide margin of safety demonstrated in long-term animal studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. Grapiprant: A snapshot of the current knowledge PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]



- 4. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [a preclinical safety and toxicology data for Grapiprant].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672139#a-preclinical-safety-and-toxicology-data-for-grapiprant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com